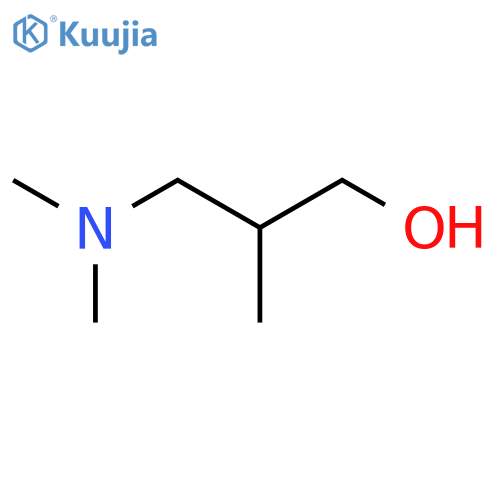Cas no 33622-41-2 (3-(dimethylamino)-2-methylpropan-1-ol)

33622-41-2 structure
商品名:3-(dimethylamino)-2-methylpropan-1-ol
3-(dimethylamino)-2-methylpropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-Propanol,3-(dimethylamino)-2-methyl-
- 3-(Dimethylamino)-2-methylpropan-1-ol
- 2-methyl-3-dimethylaminopropanol
- 2-Methyl-3-dimethylamino-propanol-(1)
- 3-(Dimethylamino)-2-methyl-1-propanol
- 3-(dimethylamino)-2-methyl-1-propanol(SALTDATA: FREE)
- 3-Dimethylamino-2-methyl-propanol-(1)
- 33622-41-2
- AKOS016342146
- SCHEMBL188892
- FT-0678955
- MFCD09834382
- CS-0215040
- NS00060476
- AKOS002656982
- EN300-216115
- BB 0240804
- EINECS 251-599-2
- DTXSID60902536
- LS-01494
- NoName_3050
- 3-(dimethylamino)-2-methylpropan-1-ol
-
- MDL: MFCD09834382
- インチ: InChI=1S/C6H15NO/c1-6(5-8)4-7(2)3/h6,8H,4-5H2,1-3H3
- InChIKey: FZASHPCRPMSFEG-UHFFFAOYSA-N
- ほほえんだ: CC(CN(C)C)CO
計算された属性
- せいみつぶんしりょう: 117.11500
- どういたいしつりょう: 117.115
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 54.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.5A^2
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- 密度みつど: 0.883
- ふってん: 169.7°Cat760mmHg
- フラッシュポイント: 48.3°C
- 屈折率: 1.441
- PSA: 23.47000
- LogP: 0.17640
3-(dimethylamino)-2-methylpropan-1-ol セキュリティ情報
- 危険レベル:IRRITANT
3-(dimethylamino)-2-methylpropan-1-ol 税関データ
- 税関コード:2922199090
- 税関データ:
中国税関コード:
2922199090概要:
2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
3-(dimethylamino)-2-methylpropan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB218664-250 mg |
3-(Dimethylamino)-2-methyl-1-propanol; 95% |
33622-41-2 | 250MG |
€193.50 | 2023-03-08 | ||
| Enamine | EN300-216115-0.1g |
3-(dimethylamino)-2-methylpropan-1-ol |
33622-41-2 | 95% | 0.1g |
$58.0 | 2023-09-16 | |
| Enamine | EN300-216115-2.5g |
3-(dimethylamino)-2-methylpropan-1-ol |
33622-41-2 | 95% | 2.5g |
$446.0 | 2023-09-16 | |
| Enamine | EN300-216115-5.0g |
3-(dimethylamino)-2-methylpropan-1-ol |
33622-41-2 | 95% | 5.0g |
$660.0 | 2023-02-22 | |
| Enamine | EN300-216115-10.0g |
3-(dimethylamino)-2-methylpropan-1-ol |
33622-41-2 | 95% | 10.0g |
$978.0 | 2023-02-22 | |
| TRC | B401820-100mg |
3-(dimethylamino)-2-methylpropan-1-ol |
33622-41-2 | 100mg |
$ 70.00 | 2022-06-07 | ||
| abcr | AB218664-1 g |
3-(Dimethylamino)-2-methyl-1-propanol; 95% |
33622-41-2 | 1g |
€289.80 | 2023-03-08 | ||
| TRC | B401820-500mg |
3-(dimethylamino)-2-methylpropan-1-ol |
33622-41-2 | 500mg |
$ 230.00 | 2022-06-07 | ||
| abcr | AB218664-1g |
3-(Dimethylamino)-2-methyl-1-propanol, 95%; . |
33622-41-2 | 95% | 1g |
€304.50 | 2025-02-17 | |
| Enamine | EN300-216115-1g |
3-(dimethylamino)-2-methylpropan-1-ol |
33622-41-2 | 95% | 1g |
$228.0 | 2023-09-16 |
3-(dimethylamino)-2-methylpropan-1-ol 関連文献
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
33622-41-2 (3-(dimethylamino)-2-methylpropan-1-ol) 関連製品
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:33622-41-2)3-(dimethylamino)-2-methylpropan-1-ol

清らかである:99%
はかる:10g
価格 ($):2188.0